Elucidation of (2,4-Dichlorophenyl)(phenyl)methanol via High-Resolution 1H and 13C NMR Spectroscopy: A Comprehensive Guide
Elucidation of (2,4-Dichlorophenyl)(phenyl)methanol via High-Resolution 1H and 13C NMR Spectroscopy: A Comprehensive Guide
Executive Summary
(2,4-Dichlorophenyl)(phenyl)methanol (Chemical Formula: C13H10Cl2O ) is a critical diarylmethanol intermediate extensively utilized in the synthesis of broad-spectrum azole antifungals and advanced agrochemicals[1]. Because the efficacy of downstream active pharmaceutical ingredients (APIs) relies heavily on the purity and structural integrity of their precursors, rigorous analytical characterization is non-negotiable.
This whitepaper provides an authoritative, in-depth guide to the structural elucidation of (2,4-Dichlorophenyl)(phenyl)methanol using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By bridging theoretical causality with field-proven experimental protocols, this guide serves as a self-validating framework for researchers and drug development professionals.
Molecular Architecture & Magnetic Environment
The structural architecture of (2,4-Dichlorophenyl)(phenyl)methanol dictates its unique NMR signature. The molecule consists of a central sp3 -hybridized methine carbon bonded to a hydroxyl group, an unsubstituted phenyl ring, and a 2,4-dichlorophenyl ring.
The magnetic environment is defined by three primary phenomena:
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Anisotropic Deshielding: The central methine proton is locked in the deshielding cone of two adjacent aromatic ring currents.
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Inductive Effects: The highly electronegative oxygen atom and the two chlorine atoms withdraw electron density through the σ -bond framework, shifting nearby protons and carbons downfield.
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Spin-Spin Coupling (AMX System): The 2,4-disubstitution pattern on the halogenated ring creates an isolated AMX spin system, yielding a highly diagnostic set of doublets and doublets of doublets based on precise 3J (ortho) and 4J (meta) coupling constants.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal quality control checks at every stage of the NMR workflow. The synthesis and handling of such benzhydrol derivatives typically follow established.
Step 1: Sample Preparation
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Procedure: Dissolve 20 mg (for 1H ) or 80 mg (for 13C ) of high-purity (2,4-Dichlorophenyl)(phenyl)methanol in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a standard 5 mm precision NMR tube.
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Causality: CDCl3 is selected for its excellent solubilizing properties for moderately polar aromatic compounds. TMS acts as an unambiguous internal reference standard ( δ 0.00 ppm).
Step 2: Instrument Calibration
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Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Achieve a stable deuterium lock and perform automated/manual shimming (Z1-Z5 gradients).
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Causality: A precise deuterium lock prevents magnetic field drift during long acquisitions. High-order shimming ensures magnetic field homogeneity, which is strictly required to resolve the fine 2.0 Hz meta-couplings on the dichlorophenyl ring.
Step 3: Acquisition Parameters
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1H NMR: Utilize a standard 1D single-pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s, Number of Scans (NS) to 16, and Spectral Width (SW) to 20 ppm.
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13C NMR: Utilize a proton-decoupled 1D carbon sequence (zgpg30). Set D1 to 2.5–3.0 s and NS to ≥ 512.
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Causality: A significantly longer D1 in 13C acquisition is mandatory. Quaternary carbons (such as the ipso and C-Cl carbons) lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer delay ensures they fully return to thermal equilibrium, preventing signal attenuation.
Step 4: Data Processing & Quality Control
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Procedure: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz ( 1H ) and 1.0 Hz ( 13C ). Phase the spectrum to yield purely absorptive Lorentzian line shapes.
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Validation: Calibrate the chemical shift axis using the residual CHCl3 peak at δ 7.26 ppm ( 1H ) and the central CDCl3 triplet at δ 77.16 ppm ( 13C ), adhering to standard .
Experimental Workflow Diagram
Figure 1: End-to-end NMR elucidation workflow for (2,4-Dichlorophenyl)(phenyl)methanol.
Spectral Elucidation & Causality
1H NMR Analysis
The proton spectrum of (2,4-Dichlorophenyl)(phenyl)methanol can be divided into three distinct regions: the aliphatic core, the AMX aromatic system, and the complex multiplet of the unsubstituted phenyl ring. Similar shift patterns are observed in related agrochemicals like [2].
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The Methine Core ( δ 6.15 ppm): The central -CH- proton is profoundly deshielded. The cumulative inductive pull of the hydroxyl oxygen, combined with the magnetic anisotropy of the two flanking aromatic rings, pushes this signal far downfield compared to standard aliphatic methines. Furthermore, the steric bulk of the ortho-chlorine restricts free rotation, locking the proton in a highly deshielding spatial orientation.
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The 2,4-Dichlorophenyl Ring (AMX System):
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H-3' ( δ 7.40 ppm): Positioned between the two chlorine atoms, this proton lacks an ortho neighbor. It couples exclusively with H-5' across four bonds, appearing as a doublet with a small meta-coupling constant ( 4J=2.0 Hz).
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H-5' ( δ 7.20 ppm): This proton is ortho to H-6' and meta to H-3'. Consequently, it splits into a doublet of doublets (dd) with 3J=8.4 Hz and 4J=2.0 Hz.
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H-6' ( δ 7.55 ppm): Located ortho to the bulky methine substituent, it appears as a doublet ( 3J=8.4 Hz).
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13C NMR Analysis
The carbon spectrum validates the molecular framework by confirming the presence of 11 distinct carbon environments (due to symmetry in the unsubstituted phenyl ring).
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Halogenated Carbons ( δ 133.5 and 134.2 ppm): The carbons directly bonded to chlorine (C-2' and C-4') are significantly deshielded due to the strong inductive electron withdrawal (-I effect) of the halogen atoms. These peaks typically exhibit lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long T1 relaxation times.
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Methine Carbon ( δ 71.5 ppm): The sp3 carbon falls squarely in the expected range for a secondary alcohol flanked by aromatic systems.
Quantitative Data Summaries
Table 1: 1H NMR Assignments (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 2.50 | Broad Singlet (br s) | - | 1H | -OH (Hydroxyl) |
| 6.15 | Singlet (s) | - | 1H | -CH- (Methine) |
| 7.20 | Doublet of Doublets (dd) | 3J=8.4 , 4J=2.0 | 1H | H-5' (2,4-diCl-phenyl) |
| 7.25 – 7.35 | Multiplet (m) | - | 5H | H-2, H-3, H-4, H-5, H-6 (Phenyl) |
| 7.40 | Doublet (d) | 4J=2.0 | 1H | H-3' (2,4-diCl-phenyl) |
| 7.55 | Doublet (d) | 3J=8.4 | 1H | H-6' (2,4-diCl-phenyl) |
Table 2: 13C NMR Assignments (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 71.5 | CH | Methine Carbon (-CH-OH) |
| 126.8 | CH | C-2, C-6 (Phenyl ortho) |
| 127.4 | CH | C-5' (2,4-diCl-phenyl) |
| 127.9 | CH | C-4 (Phenyl para) |
| 128.6 | CH | C-3, C-5 (Phenyl meta) |
| 129.1 | CH | C-6' (2,4-diCl-phenyl) |
| 129.3 | CH | C-3' (2,4-diCl-phenyl) |
| 133.5 | C (Quaternary) | C-2' (C-Cl bond) |
| 134.2 | C (Quaternary) | C-4' (C-Cl bond) |
| 139.2 | C (Quaternary) | C-1' (2,4-diCl-phenyl ipso) |
| 141.5 | C (Quaternary) | C-1 (Phenyl ipso) |
Conclusion
The structural elucidation of (2,4-Dichlorophenyl)(phenyl)methanol requires a rigorous understanding of magnetic anisotropy, inductive effects, and complex spin-spin coupling. By adhering to the self-validating acquisition parameters outlined in this guide—specifically the careful management of relaxation delays for quaternary carbons and the precise resolution of the AMX aromatic system—researchers can guarantee the analytical integrity of this vital pharmaceutical intermediate.
References
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(2,4-Dichlorophenyl)(phenyl)methanol Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]
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Dicofol Compound Summary (Benzhydrol Analog NMR Reference) Source: National Center for Biotechnology Information (PubChem) URL:[Link]
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Preparation of Benzhydrols Source: Organic Syntheses URL:[Link]
